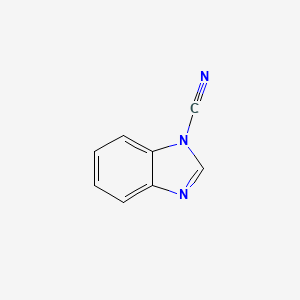

1H-Benzimidazole-1-carbonitrile

Descripción general

Descripción

1H-Benzimidazole-1-carbonitrile, also known as 2-Aminobenzimidazole, is a heterocyclic organic compound with the chemical formula C8H6N2. It is a white to light yellow powder and is widely used in scientific research due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Green Synthesis and Environmental Impact

A novel green multicomponent synthesis of 1,2-dihydro-pyrimido[1,2-a]-benzimidazole-3-carbonitrile derivatives showcases the compound's role in promoting environmentally friendly chemical reactions. This approach leverages water as a solvent under microwave irradiation, offering excellent yield, low cost, and reduced environmental impact, demonstrating the compound's utility in sustainable chemistry practices (Guangmin Liu et al., 2008).

Antitumor Agents

1H-Benzimidazole-1-carbonitrile derivatives have been evaluated for their cytotoxic activity against a variety of cancer cell lines, revealing significant antitumor potential. A study synthesized 2-((1H-benzo[d]imidazol-2-yl)methylthio)-4-(substituted)-6-phenylpyrimidine-5-carbonitriles, which demonstrated marked potency, highlighting the therapeutic applications of these compounds in cancer research (H. Abdel-Mohsen et al., 2010).

Synthesis of Fused Benzimidazoles

The review on 1H-Benzimidazole-2-acetonitriles as a synthon in fused benzimidazole synthesis illustrates the importance of this compound in the creation of biologically active molecules. It details the methods and reactions applied to synthesize various types of fused benzimidazoles, underscoring the compound's versatility and significance in medicinal chemistry (K. Dawood et al., 2010).

Fluorescent Probes for DNA Detection

A study on novel aminated benzimidazo[1,2-a]quinolines, substituted with different nuclei and synthesized under microwave heating, showcases the application of this compound derivatives as potential fluorescent probes for DNA detection. These compounds exhibit strong fluorescence in the visible spectral range and offer promising applications in bioanalytical chemistry for DNA-specific detection (N. Perin et al., 2011).

Electrosynthesis of Substituted Benzimidazoles

The transition-metal-free and base-free electrosynthesis of 1H-substituted benzimidazoles highlights an innovative approach to synthesizing this class of compounds. This method is not only environmentally friendly but also demonstrates good functional group tolerance, providing a sustainable pathway for producing a variety of 1H-substituted benzimidazoles with potential applications in drug development (D. Dissanayake & Aaron K. Vannucci, 2018).

Direcciones Futuras

Benzimidazole and its derivatives, including 1H-Benzimidazole-1-carbonitrile, continue to be areas of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on synthesizing new benzimidazole derivatives and investigating their potential therapeutic applications .

Mecanismo De Acción

Target of Action

Benzimidazole derivatives, a class to which this compound belongs, are known to have a broad range of biological activities . They have been found to exhibit anti-inflammatory , antiparasitic , antimalarial , antimycobacterial , antineoplastic , antiviral , antihypertensive , and anticonvulsant activities.

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Benzimidazole derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and its targets .

Result of Action

Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on the specific derivative and its targets .

Análisis Bioquímico

Biochemical Properties

1H-Benzimidazole-1-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to exhibit antimicrobial activity by inhibiting the growth of various bacterial and fungal species . The compound interacts with microbial enzymes, disrupting their normal function and leading to cell death. Additionally, this compound has shown potential in inhibiting certain cancer cell lines by interacting with proteins involved in cell proliferation and apoptosis . These interactions are primarily non-covalent, involving hydrogen bonding and van der Waals forces.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation by interfering with cell signaling pathways . The compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins. In microbial cells, this compound disrupts cellular metabolism and inhibits the synthesis of essential biomolecules, leading to cell death . These effects highlight the compound’s potential as a therapeutic agent in treating infections and cancer.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes and proteins, inhibiting their activity and disrupting normal cellular functions . For example, the compound has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription, leading to the accumulation of DNA damage and cell death in cancer cells . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors in its biochemical analysis. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its biological activity. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting sustained antimicrobial and anticancer activities over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antimicrobial and anticancer activities with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms, allowing it to reach its intracellular targets . Once inside the cell, this compound can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis in cancer cells . These findings underscore the importance of subcellular localization in determining the compound’s biological activity.

Propiedades

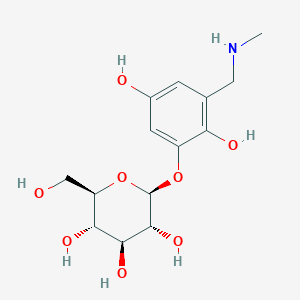

IUPAC Name |

benzimidazole-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-5-11-6-10-7-3-1-2-4-8(7)11/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCJHVTWXFWDOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578044 | |

| Record name | 1H-Benzimidazole-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31892-41-8 | |

| Record name | 1H-Benzimidazole-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CYANOBENZIMIDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4-prop-2-enyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1256394.png)

![(1R,5S)-6-[[5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-6-azabicyclo[3.2.1]octane](/img/structure/B1256402.png)

![N-(4-methylphenyl)-4-tetrazolo[1,5-a]quinoxalinamine](/img/structure/B1256403.png)

![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-(9-fluoro-[1]benzothiolo[3,2-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B1256404.png)

![(2S)-4-methyl-2-[[oxo-[5-[oxo-[(phenylmethyl)amino]methyl]-1H-imidazol-4-yl]methyl]amino]pentanoic acid (phenylmethyl) ester](/img/structure/B1256405.png)

![3,6-Bis(dimethylamino)-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate](/img/structure/B1256406.png)